1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Overview
Description
1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H8F4S It is characterized by the presence of multiple fluorine atoms and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves the use of fluorinated benzene derivatives and thiol compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluorobenzene
- 1,4-Difluorobenzene
- 1,2-Difluorobenzene
- 3,5-Difluorophenyl isocyanate
Uniqueness
1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine atoms and a sulfanylmethyl group, which impart distinct chemical properties. Compared to other fluorinated benzenes, this compound offers a combination of reactivity and stability that is advantageous for various applications.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-2-1-8(13(17)6-9)7-18-12-4-10(15)3-11(16)5-12/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZIOFPHNXZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CSC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101190289 | |
Record name | Benzene, 1-[[(3,5-difluorophenyl)thio]methyl]-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443302-80-4 | |
Record name | Benzene, 1-[[(3,5-difluorophenyl)thio]methyl]-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443302-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[[(3,5-difluorophenyl)thio]methyl]-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101190289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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